Peng Li,
Dauh-Rurng Wu,
Henry Yip,
Dawn Sun,
Huiping Zhang,
Xiaoping Hou,
James Kempson,
Arvind Mathur
PMID: 34161834
DOI:
10.1016/j.chroma.2021.462318
Abstract
BMS-962212, a parenteral Factor XIa inhibitor, was scaled-up for toxicity studies. Two steps of supercritical fluid chromatography (SFC) were developed for the chiral resolution of the penultimate and achiral purification of final active pharmaceutical ingredient (API), BMS-962212. A robust SFC process using Chiralcel OD-H with methanol-acetonitrile as modifier in CO
was established to achieve a stable and uninterrupted operation with reduced mobile phase viscosity and system pressure drop. More than 230 g of the racemic penultimate was chirally resolved to reach >99% chiral purity, ready for final tert-butyl ester deprotection to provide the API. There were a significant number of impurities in BMS-962212 generated from the final step that needed to be removed. In contrast to conventional SFC conditions, an SFC method exploiting water and ammonia as additives in both the mobile phase and sample solution was developed to accomplish purification and desalting (i.e. removing TFA) of the zwitterionic API in one step. Water as an additive eliminated salt precipitation and improved the resolution while ammonia contributed to the desalting, details of which will be discussed in this article. A throughput of 2 g/h was achieved, and >80 g of the crude API was purified. The same strategy was applied to another Factor XIa API (compound A) and its penultimate.
Peng Li,
Henry Yip,
Dawn Sun,
James Kempson,
Janet Caceres-Cortes,
Arvind Mathur,
Dauh-Rurng Wu
PMID: 34218126
DOI:
10.1016/j.chroma.2021.462356
Abstract
An efficient and "endotoxin-free" purification of a cyclic dinucleotide (CDN) STING agonist was achieved to produce multigram quantities of pure BMT-390025, an active pharmaceutical ingredient (API), for toxicological studies. A two-step sub/supercritical fluid chromatography (SFC) procedure was developed for the achiral purification and desalting of the polar ionic CDN. A robust SFC process employing methanol-acetonitrile-water with ammonium acetate as co-solvent in CO
on BEH 2-ethylpyridine was established and scaled up as the first step to achieve a successful purification. The desalting/salt-switching (i.e. removing acetate and acetamide) was conducted using methanol-water with ammonium hydroxide as co-solvent on the same column in the second step to convert the final API to the ammonium salt. Water with additive was essential to eliminating salt precipitation and improving the peak shape and resolution. Due to the extreme hydrophilicity of BMT-390025, 65% of co-solvent was needed to adequately elute the target in both steps. More than 40 g of crude API was purified and desalted producing >20 g of pure BMT-390025 as the ammonium salt which was obtained with a chemical purity of >98.5% and met the endotoxin requirement of <0.1 EU/mg. In addition, >80 g of its penultimate prior to the deprotection of the silyl group was purified at a high throughput of 6.3 g/h (0.42 g/day/g SP).
Sanka N Atapattu
PMID: 34087521
DOI:
10.1016/j.chroma.2021.462252
Abstract
The solvation parameter model is used for the selectivity evaluation of siloxane-bonded reversed-phase columns with mobile phases containing from 20-70 % (v/v) acetone-water. System constants determined at 10 % (v/v) increments of acetone solvent were utilized for the construction of system maps and correlation diagrams on five columns with different stationary phase chemistry; superficially porous octadecylsiloxane-bonded silica (Kinetex C18), electrostatic-shielded octadecylsiloxane-bonded silica (Luna Omega PS C18, diisobutyloctadecyl-bonded silica(Kinetex XB-C18), phenylhexyl-bonded silica (Kinetex Phenyl-Hexyl) and octylsiloxane-bonded silica (Kinetex C8). For all columns and acetone-water compositions the calibration n = 34 to 39 had a range for the coefficient of determination from 0.988 to 0.998, Fisher statistic from 277 to 1551 and a standard error of the estimate from 0.024 to 0.097. A comparison of the system constants for acetonitrile and methanol compositions for the same separation conditions confirms that the general solvation properties of acetone mobiles phases are more similar to that of acetonitrile than methanol and that method transfer should not be difficult.
Shuping Hu,
Min Zhao,
Zhongle Wang,
Jiaying Yang,
Dawei Chen,
Pengcheng Yan
PMID: 34038778
DOI:
10.1016/j.chroma.2021.462235
Abstract
A simple extraction procedure coupled with liquid chromatography-Q Orbitrap high resolution mass spectrometry (LC-Q Orbitrap HRMS) for the determination of 19 quinolones in animal-derived foods (pork, fish, egg and milk) has been developed. Sample preparation is based on homogeneous liquid-liquid extraction at pH > 9 using water-miscible acetonitrile with cold-induced phase separation. The procedure allowed one-step enrichment and cleanup of all the 19 quinolones with different logP properties to lower aqueous phase, which eliminated the process of preconcentration and re-dissolution for sample solution. Furthermore, an adsorption phenomenon was observed between conventional borosilicate glass injection vials and most of quinolones. In detection analysis, a scheduled variable full scan strategy was performed to improve detection performance in Q Orbitrap HRMS. Under optimal conditions, a superior limit of quantitation (0.028-0.192 μg/kg) in animal-derived foods was achieved using this proposed method. Lastly, this method was validated and applied successfully in real samples.
Xiao-Qian Liang,
Ying-Zhou Li,
Zhi Wang,
Shan-Shan Zhang,
Yi-Cheng Liu,
Zhao-Zhen Cao,
Lei Feng,
Zhi-Yong Gao,
Qing-Wang Xue,
Chen-Ho Tung,
Di Sun
PMID: 34404784
DOI:
10.1038/s41467-021-25275-2
Abstract
Although chirality is an ever-present characteristic in biology and some artificial molecules, controlling the chirality and demystifying the chirality origin of complex assemblies remain challenging. Herein, we report two homochiral Ag
nanoclusters with inherent chirality originated from identical rotation of six square faces on a Ag
cube driven by intra-cluster π···π stacking interaction between pntp
(Hpntp = p-nitrothiophenol) ligands. The spontaneous resolution of the racemic (SD/rac-Ag14a) to homochiral nanoclusters (SD/L-Ag14 and SD/R-Ag14) can be realized by re-crystallizing SD/rac-Ag14a in acetonitrile, which promotes the homochiral crystallization in solid state by forming C-H···O/N hydrogen bonds with nitro oxygen atoms in pntp
or aromatic hydrogen atoms in dpph (dpph = 1,6-bis(diphenylphosphino)hexane) on Ag
nanocluster. This work not only provides strategic guidance for the syntheses of chiral silver nanoclusters in an all-achiral environment, but also deciphers the origin of chirality at molecular level by identifying the special effects of intra- and inter-cluster supramolecular interactions.
Huamei Yang,
Xiaoli Jiang,
Yanli Wang,
Chen Li,
Li Hang,
Weihong Huang
PMID: 33872132
DOI:
10.1080/19440049.2021.1898678
Abstract
An ultra-performance liquid chromatography coupled with electrospray ionisation tandem mass spectrometry (UPLC-ESI-MS/MS) with pre-column derivatisation was developed and validated for the determination of semicarbazide in human urine. Urine samples were derivatised with 2-nitrobenzaldehyde and subsequently extracted with acetonitrile. Extracts were concentrated and then analysed by UPLC-MS/MS. The time per run was 7 min. Good results were observed for the linearity of matrix-matched calibration curves (R
> 0.99) in the concentration range of 1-100 µg/L. The absolute recovery ranged from 98.7% to 108.6%, with the relative standard deviations (RSDs) of 2.2%-3.6%. The limit of detection and quantification for the semicarbazide was 0.5 µg/L and 1 µg/L, respectively. The method showed good extraction efficiency, high sensitivity, and good reproducibility. It was suitable for the detection of semicarbazide in human urine. Residues of semicarbazide were between 1.0 and 41.5 μg/L in children's 24-h urine. This work is the first report on the quantitative analysis of SEM in 24-h human urine samples.
Miriam Navarrete-Miguel,
Antonio Francés-Monerris,
Miguel A Miranda,
Virginie Lhiaubet-Vallet,
Daniel Roca-Sanjuán
PMID: 34068908
DOI:
10.3390/molecules26102911
Abstract
Photocycloreversion plays a central role in the study of the repair of DNA lesions, reverting them into the original pyrimidine nucleobases. Particularly, among the proposed mechanisms for the repair of DNA (6-4) photoproducts by photolyases, it has been suggested that it takes place through an intermediate characterized by a four-membered heterocyclic oxetane or azetidine ring, whose opening requires the reduction of the fused nucleobases. The specific role of this electron transfer step and its impact on the ring opening energetics remain to be understood. These processes are studied herein by means of quantum-chemical calculations on the two azetidine stereoisomers obtained from photocycloaddition between 6-azauracil and cyclohexene. First, we analyze the efficiency of the electron-transfer processes by computing the redox properties of the azetidine isomers as well as those of a series of aromatic photosensitizers acting as photoreductants and photo-oxidants. We find certain stereodifferentiation favoring oxidation of the
-isomer, in agreement with previous experimental data. Second, we determine the reaction profiles of the ring-opening mechanism of the cationic, neutral, and anionic systems and assess their feasibility based on their energy barrier heights and the stability of the reactants and products. Results show that oxidation largely decreases the ring-opening energy barrier for both stereoisomers, even though the process is forecast as too slow to be competitive. Conversely, one-electron reduction dramatically facilitates the ring opening of the azetidine heterocycle. Considering the overall quantum-chemistry findings,
,
-dimethylaniline is proposed as an efficient photosensitizer to trigger the photoinduced cycloreversion of the DNA lesion model.
Eszter Fliszár-Nyúl,
Beáta Lemli,
Sándor Kunsági-Máté,
Miklós Poór
PMID: 34445400
DOI:
10.3390/ijms22168692
Abstract
Alternariol (AOH) is an emerging mycotoxin produced by
molds. It occurs as a contaminant e.g., in oilseeds, cereals, grapes, and tomatoes. Chronic exposure to AOH may cause genotoxic and endocrine disruptor effects. Our recent studies demonstrated that the fluorescence signal of AOH can be strongly affected by the environmental pH as well as by the presence of serum albumin or cyclodextrins. In the current study, we aimed to characterize the most optimal circumstances regarding the highly sensitive fluorescent detection of AOH. Therefore, the further detailed investigation of the microenvironment on the fluorescence signal of the mycotoxin has been performed, including the effects of different buffers, organic solvents, detergents, and cations. Organic solvents (acetonitrile and methanol) caused only slight increase in the emission signal of AOH, while detergents (sodium dodecyl sulfate and Triton-X100) and Ca
induced considerably higher enhancement in the fluorescence of the mycotoxin. In addition, Mg
proved to be a superior fluorescence enhancer of the AOH. Spectroscopic and modeling studies suggest the formation of low-affinity AOH-Mg
complexes. The effect of Mg
was also tested in two HPLC assays: Our results show that Mg
can considerably increase the fluorescence signal of AOH even in a chromatographic system.